

Spectroscopic Profile of 2-[(E)-2-phenylethenyl]phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(E)-2-phenylethenyl]phenol

Cat. No.: B100126

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-[(E)-2-phenylethenyl]phenol**, also known as 2-hydroxystilbene. The information is compiled to assist in the identification, characterization, and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-[(E)-2-phenylethenyl]phenol** and its close structural analog, 4-hydroxy-trans-stilbene. Data for the exact compound is prioritized, and data from analogs are clearly indicated.

Table 1: ¹H NMR Spectroscopic Data of 4-hydroxy-trans-stilbene (Analogous Compound)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.36	d	2H	Aromatic protons
7.33	d	2H	Aromatic protons
7.26-7.22	m	2H	Aromatic protons
7.13-7.09	m	1H	Aromatic proton
6.94	d	1H	Vinylic proton
6.84	d	1H	Vinylic proton
6.76	d	2H	Aromatic protons
3.71	s	3H	Methoxy protons (in methoxy-substituted analog)

Note: Data is for a closely related analog. The spectrum of **2-[(E)-2-phenylethenyl]phenol** is expected to show characteristic signals for the ortho-substituted phenolic ring and the stilbene moiety.

Table 2: ^{13}C NMR Spectroscopic Data of **2-[(E)-2-phenylethenyl]phenol**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
153.2	C-OH
137.4	C (quaternary)
130.9	CH (aromatic)
129.5	CH (vinyllic)
128.8	CH (aromatic)
128.7	CH (aromatic)
127.8	CH (aromatic)
126.6	CH (aromatic)
124.9	C (quaternary)
121.2	CH (aromatic)
120.9	CH (vinyllic)
115.8	CH (aromatic)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3550-3200	Strong, Broad	O-H stretch (phenolic)
~3100-3000	Medium	C-H stretch (aromatic and vinyllic)
~1600	Medium	C=C stretch (aromatic and vinyllic)
~1495	Medium	C-C stretch (aromatic)
~1200	Strong	C-O stretch (phenolic)
~965	Strong	C-H bend (trans-vinyllic)

Note: These are expected characteristic absorption bands. Specific peak values for **2-[(E)-2-phenylethenyl]phenol** are not readily available.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

λ_{max}	Solvent	Notes
296 nm, 305 nm	95% Ethanol	Data for trans-stilbene[2]. The presence of the hydroxyl group in 2-[(E)-2-phenylethenyl]phenol is expected to cause a bathochromic (red) shift.

Table 5: Mass Spectrometry (MS) Data of **2-[(E)-2-phenylethenyl]phenol**[1]

m/z	Relative Intensity	Assignment
196	High	Molecular Ion $[M]^+$
195	High	$[M-H]^+$
167	Medium	$[M-CHO]^+$
115	Medium	Further fragmentation

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are necessary.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
- **Data Processing:** The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λ_{max} .
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.

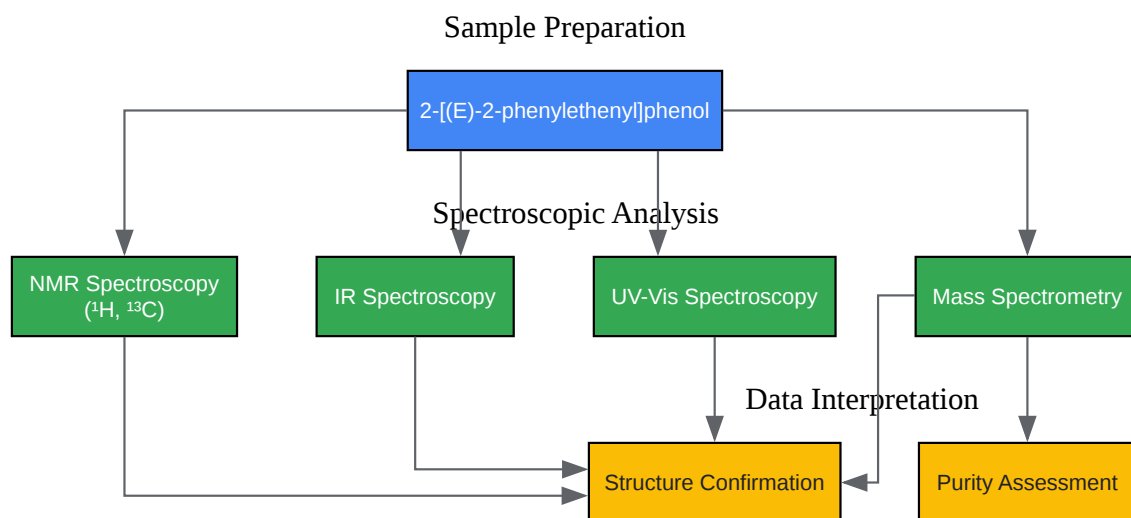
- **Data Acquisition:** Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference in the second beam.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
- **Instrumentation:** Employ a high-resolution mass spectrometer (e.g., Time-of-Flight - TOF, or Orbitrap).
- **Data Acquisition:** Acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- **Data Analysis:** Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-[(E)-2-phenylethenyl]phenol**.



[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **2-[(E)-2-phenylethenyl]phenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-[(E)-2-phenylethenyl]phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100126#spectroscopic-data-of-2-e-2-phenylethenyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com